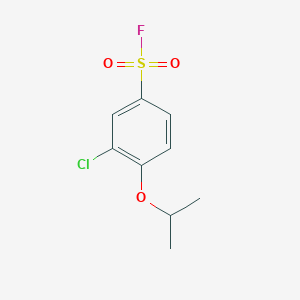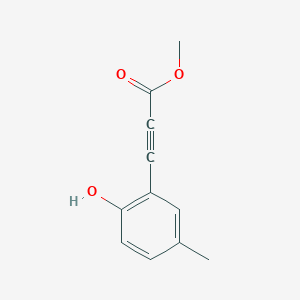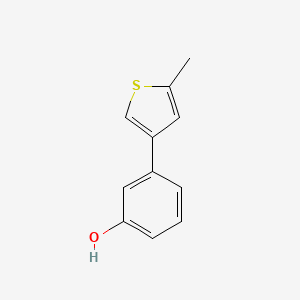
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is an organic compound with the molecular formula C9H10ClFO3S It is a derivative of benzene, featuring a sulfonyl fluoride group, a chlorine atom, and an isopropoxy group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-hydroxybenzenesulfonyl chloride.
Alkylation: The hydroxyl group is alkylated using isopropyl bromide in the presence of a base such as potassium carbonate to form 3-chloro-4-(propan-2-yloxy)benzenesulfonyl chloride.
Fluorination: The sulfonyl chloride group is then converted to a sulfonyl fluoride group using a fluorinating agent such as potassium fluoride.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, or thiols.
Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Reduction: The sulfonyl fluoride group can be reduced to a sulfonamide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base.
Electrophilic Aromatic Substitution: Reagents like nitric acid for nitration or bromine for bromination.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Formation of sulfonamides, sulfonate esters, or sulfonate thioesters.
Electrophilic Aromatic Substitution: Formation of nitro or halogenated derivatives.
Reduction: Formation of sulfonamides.
Aplicaciones Científicas De Investigación
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It can be used in the development of pharmaceuticals, particularly as a building block for drug molecules.
Biological Studies: It may be used in studies involving enzyme inhibition or protein modification due to its reactive sulfonyl fluoride group.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride involves its reactive sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophilic sites.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-4-(propan-2-yloxy)benzenesulfonyl chloride: Similar structure but with a sulfonyl chloride group instead of a sulfonyl fluoride group.
4-(Propan-2-yloxy)benzenesulfonyl fluoride: Lacks the chlorine atom on the benzene ring.
3-Chloro-4-hydroxybenzenesulfonyl fluoride: Has a hydroxyl group instead of the isopropoxy group.
Uniqueness
3-Chloro-4-(propan-2-yloxy)benzene-1-sulfonyl fluoride is unique due to the combination of its functional groups, which confer specific reactivity and potential applications in various fields. The presence of the sulfonyl fluoride group makes it particularly useful for covalent modification of biomolecules, while the isopropoxy group can influence its solubility and reactivity.
Propiedades
Fórmula molecular |
C9H10ClFO3S |
|---|---|
Peso molecular |
252.69 g/mol |
Nombre IUPAC |
3-chloro-4-propan-2-yloxybenzenesulfonyl fluoride |
InChI |
InChI=1S/C9H10ClFO3S/c1-6(2)14-9-4-3-7(5-8(9)10)15(11,12)13/h3-6H,1-2H3 |
Clave InChI |
CMTSYQWVHQDGHI-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C=C(C=C1)S(=O)(=O)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([[(4-Methylphenyl)amino]carbonyl]amino)butanoic acid](/img/structure/B13167140.png)

![N-[(1,1-Dioxo-1lambda6-thiomorpholin-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B13167154.png)


![1-{[2-(4-Methoxyphenyl)-1,3-thiazol-4-YL]methyl}piperazine](/img/structure/B13167170.png)
![4-Hydroxy-2-[(1H-imidazol-1-yl)methyl]pyrimidine-5-carboxylicacid](/img/structure/B13167172.png)



![4-Bromo-1-ethyl-5-{7-oxa-3-thiabicyclo[4.1.0]heptan-6-yl}-1H-pyrazole](/img/structure/B13167208.png)


